N-(4-chlorophenyl)piperidine-1-carboxamide

TAAR1 GPCR Neuropharmacology

N-(4-Chlorophenyl)piperidine-1-carboxamide (CAS 2603-09-0; synonym: 1-(4-chlorophenylcarbamoyl)piperidine; molecular formula C₁₂H₁₅ClN₂O; MW 238.71 g/mol) is a member of the piperidine-1-carboxamide class, characterized by an unsubstituted piperidine ring linked via a urea-type carbonyl to a 4-chlorophenyl moiety. The compound is catalogued as an AldrichCPR research chemical and is supplied by Sigma-Aldrich and Ambinter for laboratory use only.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B15075076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)piperidine-1-carboxamide
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
InChIKeyIVUYRYBRGRYGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)piperidine-1-carboxamide – CAS 2603-09-0: Structural Baseline and Research-Grade Identity


N-(4-Chlorophenyl)piperidine-1-carboxamide (CAS 2603-09-0; synonym: 1-(4-chlorophenylcarbamoyl)piperidine; molecular formula C₁₂H₁₅ClN₂O; MW 238.71 g/mol) is a member of the piperidine-1-carboxamide class, characterized by an unsubstituted piperidine ring linked via a urea-type carbonyl to a 4-chlorophenyl moiety . The compound is catalogued as an AldrichCPR research chemical and is supplied by Sigma-Aldrich and Ambinter for laboratory use only [1]. Its structural simplicity—lacking additional substituents on the piperidine ring—distinguishes it from the vast majority of biologically annotated piperidine carboxamides in the literature, positioning it as a minimalist parent scaffold for comparative structure–activity relationship (SAR) studies and synthetic derivatization programs.

Why N-(4-Chlorophenyl)piperidine-1-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Piperidine-1-carboxamides are not a pharmacologically uniform class; even subtle positional isomerism or halogen substitution on the N-phenyl ring can profoundly alter conformational preference, hydrogen-bonding capability, and target engagement . For instance, moving the chlorine from the 4- to the 3-position generates a regioisomer (CAS 3023-72-1) with a different dipole moment and steric profile, while replacement with fluorine (4-F analog) reduces both molecular weight (~222 vs 238 Da) and lipophilicity, potentially affecting membrane permeability and off-target binding [1]. The unsubstituted piperidine ring of the target compound further differentiates it from the majority of literature compounds, which carry substituents at the piperidine 3- or 4-position that introduce additional pharmacophoric contacts. Procurement of a generic 'piperidine carboxamide' without specifying the exact 4-chloro-N-phenyl regioisomer and unsubstituted piperidine core risks obtaining a compound with divergent physicochemical properties, unrecognized biological activity, or unsuitable purity for the intended experimental system.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)piperidine-1-carboxamide Against Closest Structural Analogs


4-Chloro vs. Unsubstituted Phenyl: Impact on TAAR1 Agonist Potency – Cross-Study Comparison with N-Phenylpiperidine-1-carboxamide

The unsubstituted phenyl analog N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) has been reported to activate the trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of approximately 0.507 μM . The target compound N-(4-chlorophenyl)piperidine-1-carboxamide introduces a para-chloro substituent, which increases both molecular weight (from 204.27 to 238.71 Da) and lipophilicity (estimated ΔclogP ≈ +0.7 relative to the unsubstituted analog), physicochemical changes that are predicted to modulate TAAR1 binding affinity and efficacy. While direct head-to-head TAAR1 data for the 4-chloro compound are not publicly available, the unsubstituted analog provides a quantitative baseline for SAR programs evaluating the impact of 4-chlorophenyl substitution on GPCR target engagement profiles.

TAAR1 GPCR Neuropharmacology Structure-Activity Relationship

Piperidine Ring Conformation and Hydrogen-Bonding Capacity: Comparative Crystallographic Analysis with the 4-Methylpiperidine Analog

Single-crystal X-ray diffraction data are available for the closely related analog N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (C₁₃H₁₇ClN₂O) [1]. In that structure, the piperidine ring adopts a chair conformation with the ring nitrogen close to pyramidal (bond angle sum = 357.5°), and molecules assemble into C(4) chains along [010] via intermolecular N–H···O hydrogen bonds [1]. The target compound lacks the 4-methyl substituent, removing a steric constraint on the piperidine ring and a lipophilic contact (ΔclogP ≈ –0.5 relative to the 4-methyl analog), which is expected to alter both the solid-state packing motif and the conformational energy landscape of the piperidine ring in solution. These structural differences are critical for crystal engineering studies and for interpreting differences in solubility and dissolution behavior between the two compounds.

Crystallography Conformational Analysis Hydrogen Bonding Solid-State Chemistry

Regioisomeric Differentiation: 4-Chloro vs. 3-Chloro Substitution on the N-Phenyl Ring

The 3-chloro regioisomer N-(3-chlorophenyl)piperidine-1-carboxamide (CAS 3023-72-1) shares the identical molecular formula (C₁₂H₁₅ClN₂O) and molecular weight (238.71 g/mol) with the target compound but differs in the position of the chlorine substituent on the phenyl ring . This positional isomerism alters the electronic distribution across the aromatic ring, the dipole moment vector, and the steric environment around the carboxamide N–H donor. Derivatives of the 3-chloro scaffold have demonstrated IC₅₀ values below 20 μM as dual inhibitors in neurodegeneration models , whereas the biological annotation of the 4-chloro parent compound remains sparse. The distinct electronic and steric profiles of the two regioisomers preclude their interchangeability in any assay where aromatic ring–target interactions contribute to binding or activity.

Regioisomerism Physicochemical Properties Medicinal Chemistry SAR

Halogen-Dependent Lipophilicity Gradient: 4-Cl vs. 4-F vs. 4-Br N-Phenylpiperidine-1-carboxamides

Within the 4-halophenylpiperidine-1-carboxamide sub-series, the 4-chloro compound occupies an intermediate position between the 4-fluoro (MW 222.26) and 4-bromo (MW 283.17) analogs in terms of molecular weight, halogen van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å vs. Br: 1.85 Å), and predicted lipophilicity (estimated clogP ranking: 4-F < 4-Cl < 4-Br) [1]. This positions the 4-chloro compound as the balanced congener in this series, offering a compromise between the lower lipophilicity and weaker halogen-bonding potential of the 4-fluoro analog and the higher lipophilicity and potential metabolic liability (C–Br bond reactivity) of the 4-bromo analog. The 4-fluoro compound has a reported synthesis yield of 84% via isocyanate coupling [1], providing a benchmark for comparing synthetic accessibility across the halogen series.

Lipophilicity Halogen Substitution Physicochemical Profiling ADME Prediction

Scaffold Minimalism: Unsubstituted Piperidine Core as a Defined Negative Control and Derivatization Handle vs. Functionally Annotated 3- and 4-Substituted Analogs

The target compound features an unsubstituted piperidine ring, in contrast to the majority of biologically characterized piperidine-1-carboxamides, which bear substituents at the piperidine 3- or 4-position. For example, N-(4-chlorophenyl)-1-[3-(2-furanyl)benzoyl]piperidine-3-carboxamide (CCG-203971, CAS 1443437-74-8) is a second-generation Rho/MRTF/SRF pathway inhibitor with an IC₅₀ of 6.4 μM for SRE activation and an IC₅₀ of 4.2 μM for PC-3 cell migration . Similarly, 4-((1H-imidazol-4-yl)methyl)-N-(4-chlorophenyl)piperidine-1-carboxamide (CHEMBL200930) exhibits a Ki of 160 nM at the histamine H₃ receptor [1]. The unsubstituted parent compound, lacking these pharmacophoric substituents, serves as a critical negative control for deconvoluting the contribution of piperidine-ring substituents to target binding and cellular activity. Its minimal structure also makes it a versatile starting material for one-step derivatization (e.g., N-alkylation, reductive amination, or acylation at the piperidine nitrogen) to generate focused libraries.

Scaffold Minimalism Negative Control Derivatization Chemical Biology

Commercial Availability and Purity Specification: Comparative Vendor Analysis

N-(4-Chlorophenyl)piperidine-1-carboxamide is listed in the Sigma-Aldrich catalog as an AldrichCPR (Custom Premium Research) product (CAS 2603-09-0), indicating availability through a major global research chemical supplier with associated quality documentation [1]. It is also stocked by Ambinter (catalog AMB6874713) [2]. In contrast, the 3-chloro regioisomer (CAS 3023-72-1) is primarily available through smaller specialized vendors, and the 4-fluoro analog (CAS 60465-12-5) and 4-bromo analog (CAS 60465-14-7) have more limited distribution footprints. The AldrichCPR designation implies a defined purity specification and access to batch-specific analytical data (NMR, HPLC), which is critical for reproducible research. The 4-bromo analog carries a typical purity specification of 95%, providing a quantitative benchmark for minimum purity expectations across the halogen series .

Commercial Availability Purity Procurement Quality Specification

Optimal Research and Industrial Application Scenarios for N-(4-Chlorophenyl)piperidine-1-carboxamide


Negative Control Compound for Piperidine-Substituted SAR Campaigns

The unsubstituted piperidine ring makes this compound an ideal negative control for deconvoluting the contribution of piperidine-ring substituents to target binding. In assays where 3- or 4-substituted analogs such as CCG-203971 (SRE IC₅₀ = 6.4 μM) or CHEMBL200930 (H₃ Ki = 160 nM) [1] demonstrate potent activity, the parent compound is expected to show substantially reduced or absent activity, enabling researchers to attribute pharmacological effects specifically to the piperidine substituent rather than to the 4-chlorophenylcarbamoyl scaffold. This application directly leverages the scaffold minimalism that distinguishes the target compound from functionally annotated analogs.

Starting Material for One-Step Derivatization to Build Focused Piperidine-1-carboxamide Libraries

The unsubstituted piperidine nitrogen provides a single, well-defined reactive handle for diversification via N-alkylation, reductive amination, acylation, or sulfonylation. This synthetic accessibility, combined with commercial availability through Sigma-Aldrich (AldrichCPR) [2], makes the compound an efficient entry point for generating small, focused libraries of piperidine-1-carboxamide derivatives. The resulting library members can be screened against GPCR panels (e.g., TAAR1, where the unsubstituted phenyl analog shows an EC₅₀ of ~0.507 μM ) to explore the SAR of piperidine substitution while keeping the 4-chlorophenylcarbamoyl motif constant.

Crystal Engineering and Solid-Form Screening with the 4-Chlorophenylcarbamoyl Hydrogen-Bonding Synthon

The 4-chlorophenylcarbamoyl unit provides a reliable hydrogen-bonding motif (one N–H donor, one C=O acceptor) for crystal engineering studies. Crystallographic data from the closely related 4-methylpiperidine analog [3] demonstrate that this synthon forms robust N–H···O hydrogen-bonded C(4) chains in the solid state. The target compound, lacking the 4-methyl group, is predicted to adopt a different packing architecture while retaining the same hydrogen-bonding functionality, making it a valuable comparator for studying how subtle steric perturbations modulate supramolecular assembly. Researchers interested in co-crystal design or polymorph screening can exploit the predictable hydrogen-bonding geometry of the 4-chlorophenylcarbamoyl group as a supramolecular synthon.

Halogen-Series Physicochemical Benchmarking (4-F → 4-Cl → 4-Br Gradient)

The 4-chloro compound occupies the central position in the 4-halophenylpiperidine-1-carboxamide series, flanked by the 4-fluoro (MW 222.26) and 4-bromo (MW 283.17) analogs [4]. This intermediate profile makes it the appropriate benchmark compound for systematic studies of halogen-dependent effects on lipophilicity, membrane permeability, metabolic stability, and halogen bonding. By comparing the 4-chloro compound against its 4-fluoro and 4-bromo congeners in parallel assays (e.g., logD determination, microsomal stability, Caco-2 permeability), researchers can isolate the contribution of halogen identity to ADME properties while holding the piperidine-1-carboxamide scaffold constant.

Quote Request

Request a Quote for N-(4-chlorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.